molecular formula C10H12O5S B8462841 [7-(Methylsulfonyl)-2,3-dihydro-1,4-benzodioxin-2-YL]methanol

[7-(Methylsulfonyl)-2,3-dihydro-1,4-benzodioxin-2-YL]methanol

Cat. No. B8462841
M. Wt: 244.27 g/mol
InChI Key: GHFSOMFFPIXDPZ-UHFFFAOYSA-N
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Patent
US08524766B2

Procedure details

4 batches of a mixture of (7-bromo-2,3-dihydro-1,4-benzodioxin-2-yl)methanol (0.5 g, 2.0 mmol), sodium methanesulfinate (85%) (0.37 g, 3.1 mmol), CuI (0.039 g, 0.2 mmol), L-proline (0.047 g, 0.4 mmol) and K2CO3 (0.056 g, 0.4 mmol) in DMSO (4 ml) was heated under microwave radiation to 140° C. for 1 h in a nitrogen-flushed vial. The batches were mixed and diluted with water and HCl (1 N). The resulting solution was extracted with EtOAc. The combined organic phases were washed with brine, dried and purified on flash column chromatography (isooctane/EtOAc/MeOH) to give the title compound (0.89 g). MS m/z (rel. intensity, 70 eV) 244 (M+, bp), 213 (40), 165 (27), 134 (22), 79 (18).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
0.047 g
Type
reactant
Reaction Step One
Name
Quantity
0.056 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
0.039 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]2[O:10][CH2:9][CH:8]([CH2:11][OH:12])[O:7][C:6]=2[CH:13]=1.[CH3:14][S:15]([O-:17])=[O:16].[Na+].N1CCC[C@H]1C(O)=O.C([O-])([O-])=O.[K+].[K+]>CS(C)=O.[Cu]I>[CH3:14][S:15]([C:2]1[CH:3]=[CH:4][C:5]2[O:10][CH2:9][CH:8]([CH2:11][OH:12])[O:7][C:6]=2[CH:13]=1)(=[O:17])=[O:16] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC=1C=CC2=C(OC(CO2)CO)C1
Name
Quantity
0.37 g
Type
reactant
Smiles
CS(=O)[O-].[Na+]
Name
Quantity
0.047 g
Type
reactant
Smiles
N1[C@H](C(=O)O)CCC1
Name
Quantity
0.056 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
4 mL
Type
solvent
Smiles
CS(=O)C
Name
CuI
Quantity
0.039 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flushed vial
ADDITION
Type
ADDITION
Details
The batches were mixed
ADDITION
Type
ADDITION
Details
diluted with water and HCl (1 N)
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with EtOAc
WASH
Type
WASH
Details
The combined organic phases were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
purified on flash column chromatography (isooctane/EtOAc/MeOH)

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C=1C=CC2=C(OC(CO2)CO)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.89 g
YIELD: CALCULATEDPERCENTYIELD 182.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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